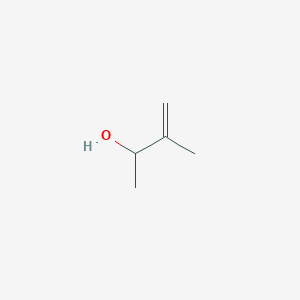

3-Methyl-3-buten-2-ol

Vue d'ensemble

Description

O-Désméthyltramadol: est un analgésique opioïde et le principal métabolite actif du tramadol. Il est connu pour ses puissantes propriétés analgésiques et est utilisé dans le traitement de la douleur modérée à intense. Le composé est formé dans le foie par la déméthylation du tramadol par l'enzyme cytochrome P450 2D6 (CYP2D6) . L'O-Désméthyltramadol a une affinité plus forte pour le récepteur μ-opioïde que le tramadol, ce qui le rend plus efficace dans la gestion de la douleur .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'O-Désméthyltramadol implique généralement la déméthylation du tramadol. Une méthode courante est l'utilisation d'hydroxyde de potassium dans des conditions de transfert de phase. La réaction est réalisée en traitant le tramadol avec de l'hydroxyde de potassium en présence d'un catalyseur de transfert de phase, ce qui entraîne l'élimination du groupe méthyle pour former l'O-Désméthyltramadol .

Méthodes de production industrielle : La production industrielle de l'O-Désméthyltramadol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de qualité industrielle et de conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le produit est ensuite purifié par cristallisation ou d'autres techniques de séparation pour obtenir le composé souhaité .

Analyse Des Réactions Chimiques

Thermal Decomposition and Pyrolysis

3-Methyl-3-buten-2-ol undergoes thermal decomposition via unimolecular pathways, producing formaldehyde (HCHO) and isobutene (C₄H₈) as primary products . The reaction mechanism involves carbocation intermediates formed through proton abstraction, followed by fragmentation:

Experimental Conditions and Outcomes

| Temperature (°C) | Pressure (MPa) | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| 120–200 | 1.2–4.4 | HCHO, C₄H₈ | 90–96 |

This reaction is significant in atmospheric chemistry, contributing to secondary organic aerosol (SOA) formation .

Oxidation Reactions

Oxidation of this compound occurs under both enzymatic and abiotic conditions:

Photooxidation

In the presence of hydroxyl radicals (- OH) and sunlight, the compound forms oxygenated products such as:

Key Findings

-

Glyoxal yield: 25% under high-NOₓ conditions, 4% under low-NOₓ .

-

SOA formation is negligible (<0.1% yield) under most conditions but increases with acidic aerosols .

Chemical Oxidation

Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidize the alcohol to ketones or carboxylic acids.

Acid-Catalyzed Reactions

Under acidic conditions, this compound participates in:

Epoxidation

Formation of epoxide intermediates (e.g., (3,3-dimethyloxiran-2-yl)methanol) has been observed, which further react to form organosulfates and diols .

Hydration

The compound undergoes acid-catalyzed hydration to form diols, such as 2,3-dihydroxyisopentanol (DHIP), a tracer compound in ambient aerosols .

Reaction Pathway

Nucleophilic Addition

The α,β-unsaturated alcohol structure facilitates nucleophilic additions. For example:

-

Hydroxylamine adds to the double bond, forming oxime derivatives.

-

Thiols undergo Michael addition, producing sulfur-containing adducts.

Polymerization

This compound polymerizes exothermically when exposed to heat or contaminants, necessitating stabilizers like hydroquinone .

Esterification

Reaction with carboxylic acids (e.g., acetic acid) forms esters like 3-methyl-3-buten-1-yl acetate, used in fragrance production .

Hydrolysis

Esters of this compound hydrolyze in basic media to regenerate the alcohol :

Optimized Hydrolysis Conditions

| Reagent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| 40% NaOH | 60 | 96.4 | |

| 20% KOH | 20 | 91.1 |

Environmental and Atmospheric Impact

Applications De Recherche Scientifique

Organic Synthesis

3-Methyl-3-buten-2-ol is primarily utilized as a reagent in organic synthesis. It serves as an intermediate in the production of various compounds, including:

- Alkenes and Alcohols: It can be converted into more complex molecules through dehydration or oxidation reactions.

- Pharmaceutical Intermediates: Its structure allows for modifications that lead to the synthesis of biologically active compounds.

Case Study: Synthesis of Alkylated Compounds

A study demonstrated the use of this compound in synthesizing alkylated compounds via nucleophilic substitution reactions. The reactions showed high yields and selectivity, highlighting its utility as a versatile building block in synthetic organic chemistry .

Fragrance and Flavor Industry

In the fragrance industry, this compound is noted for its pleasant odor profile, making it suitable for use in perfumes and flavorings. However, it is recommended to use it at controlled levels due to regulatory considerations.

Application Summary:

| Application Area | Usage Level | Regulatory Notes |

|---|---|---|

| Fragrance | Limited | Not for direct food use |

| Flavoring | Controlled | Subject to safety assessments |

Environmental Chemistry

Research has indicated that this compound undergoes atmospheric oxidation processes, which are critical in understanding its environmental impact. The compound reacts with hydroxyl radicals, contributing to the formation of secondary pollutants.

Kinetic Study Insights:

A kinetic study revealed that the atmospheric oxidation rate of this compound is significant, indicating its role in atmospheric chemistry and potential implications for air quality .

Biochemical Applications

Emerging studies suggest that this compound may have applications in biochemistry, particularly as a precursor for bioactive compounds derived from natural sources like Allium cepa (onion) and Vaccinium vitis-idaea (lingonberry) . This highlights its potential role in nutraceuticals and functional foods.

Mécanisme D'action

O-Desmethyltramadol exerts its effects primarily through the activation of the μ-opioid receptor. It binds to this receptor with high affinity, leading to the inhibition of pain signals in the central nervous system. Additionally, O-Desmethyltramadol inhibits the reuptake of norepinephrine and serotonin, contributing to its analgesic and antidepressant effects . The compound also interacts with other receptors, such as the δ-opioid and κ-opioid receptors, although with lower affinity .

Comparaison Avec Des Composés Similaires

Composés similaires :

Tramadol : Le composé parent de l'O-Désméthyltramadol, avec une affinité plus faible pour le récepteur μ-opioïde.

Codéine : Un autre analgésique opioïde qui est métabolisé en morphine dans l'organisme.

Morphine : Un puissant analgésique opioïde avec une forte affinité pour le récepteur μ-opioïde.

Oxycodone : Un analgésique opioïde ayant des propriétés similaires à celles de l'O-Désméthyltramadol mais des voies métaboliques différentes.

Unicité : L'O-Désméthyltramadol est unique en raison de sa forte affinité pour le récepteur μ-opioïde et de sa capacité à inhiber la recapture de la norépinéphrine et de la sérotonine. Ce double mécanisme d'action le rend efficace dans le traitement de la douleur et de la dépression, ce qui le distingue des autres analgésiques opioïdes .

Activité Biologique

3-Methyl-3-buten-2-ol (MBO) is a hemiterpene that has garnered interest due to its biological activities and roles in ecological interactions. This article reviews the biological activity of MBO, including its formation, ecological significance, and potential applications in various fields.

MBO is a volatile organic compound (VOC) primarily produced through the non-enzymatic conversion of dimethylallyl pyrophosphate (DMADP) in the presence of metal ions such as manganese (Mn²⁺) and iron (Fe²⁺). Research indicates that the formation of MBO is influenced by various factors including temperature, pH, and metal ion concentration. For instance, MBO production peaks at a lower concentration of Mn²⁺ compared to isoprene, which predominates at higher concentrations . The reaction mechanism involves the deprotonation of allylic carbons leading to carbocation intermediates, which can either form isoprene or MBO depending on subsequent reactions .

Ecological Role

MBO serves as an important pheromone component for certain insect species, particularly the spruce bark beetle (Ips typographus). It plays a critical role in aggregation behavior, aiding in the attraction of beetles to host trees . Additionally, MBO's emissions from vegetation contribute to atmospheric chemistry and secondary organic aerosol (SOA) formation, affecting climate and air quality .

Antioxidant Properties

Recent studies have highlighted the antioxidant properties of MBO. It has been suggested that MBO can protect plants from abiotic stresses by stabilizing thylakoid membranes during high-temperature conditions. This stabilization is crucial for maintaining photosynthetic efficiency under stress . Moreover, MBO may activate gene networks related to stress tolerance, indicating its potential role in plant defense mechanisms .

Study on Insect Behavior

In a study examining the behavioral responses of Ips typographus to various pheromone components, it was found that MBO significantly influenced aggregation patterns. The presence of MBO in bark extracts from non-host deciduous trees indicated its potential role in interspecific interactions among bark beetles and their environment .

Antioxidant Activity Assessment

A study focusing on the antioxidant capacity of MBO demonstrated its effectiveness in scavenging free radicals. This property suggests that MBO could be beneficial not only for plant health but also for potential applications in food preservation and pharmaceuticals due to its ability to mitigate oxidative stress .

Data Tables

| Parameter | Effect on MBO Production |

|---|---|

| Metal Ion Concentration | Higher Mn²⁺ concentrations favor isoprene over MBO; optimal MBO production occurs at lower concentrations. |

| Temperature | MBO production increases with temperature; however, it predominates at lower temperatures compared to isoprene. |

| pH Level | Acidic and neutral pH levels enhance MBO formation compared to alkaline conditions. |

Propriétés

IUPAC Name |

3-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYLKNVLTAPJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871205 | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10473-14-0 | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10473-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010473140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-3-buten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3-buten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-3-BUTEN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG8M3UNR9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.